2-Amino-4-bromopyrimidin-5-ol

Description

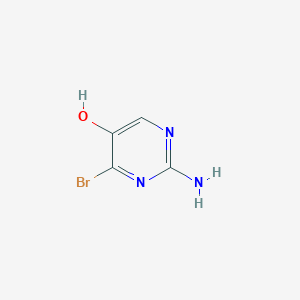

2-Amino-4-bromopyrimidin-5-ol is a pyrimidine derivative featuring an amino group at position 2, a bromine atom at position 4, and a hydroxyl group at position 5. Pyrimidine derivatives are widely studied for their roles in nucleobase analogs, enzyme inhibitors, and ligand design .

Properties

IUPAC Name |

2-amino-4-bromopyrimidin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRPVCGTYPEIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717147 | |

| Record name | 2-Amino-4-bromopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260763-82-3 | |

| Record name | 2-Amino-4-bromopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination Using Elemental Bromine

The patent CN103012284A describes a method for synthesizing 2-amino-5-bromopyrimidine by reacting 2-aminopyrimidine with bromine in the presence of inorganic alkali (e.g., NaOH) and a halogenated hydrocarbon solvent (e.g., dichloromethane). While this method targets the 5-position, analogous conditions could be adapted for 4-bromination. For instance, using a directing group such as a hydroxyl or protected hydroxyl at the 5-position could steer electrophilic bromination to the adjacent 4-position. Reaction parameters such as temperature (0–25°C) and stoichiometry (1.1–1.5 eq Br₂) are critical for minimizing di-bromination byproducts.

Directed Ortho-Bromination via Protective Groups

In the synthesis of 2-amino-5-hydroxypyridine (CN105175321A), a hydroxyl group at the 5-position is protected as a methoxy group before halogen substitution. Applying this strategy, 2-amino-5-hydroxypyrimidine could be methoxy-protected, enabling directed bromination at the 4-position. Subsequent deprotection with hydrobromic or hydrochloric acid would yield the target compound. This approach balances regioselectivity and functional group compatibility but requires multi-step optimization.

Protection-Deprotection Approaches

Amino Group Protection

The amino group at the 2-position often necessitates protection during bromination to prevent undesired side reactions. In CN105175321A, 2-amino-5-bromopyridine is protected using 2,5-hexanedione under acidic conditions to form a pyrrole intermediate. For pyrimidines, similar protection with diketones or acylating agents (e.g., acetic anhydride) could stabilize the amino group, allowing selective bromination at the 4-position. Deprotection with aqueous sodium bicarbonate or methanolic HCl would regenerate the amino functionality.

Hydroxyl Group Protection and Deprotection

Introducing a hydroxyl group at the 5-position early in the synthesis risks interference during bromination. Protection as a benzyl or methoxy ether (e.g., using 4-methoxybenzyl alcohol) is viable, as demonstrated in CN105175321A. For example, methoxy protection via sodium hydride-mediated alkylation, followed by bromination and acid-catalyzed deprotection, could achieve the desired substitution pattern.

Multi-Step Synthesis via Cyclization

Hantzsch-Type Cyclization

Constructing the pyrimidine ring from smaller precursors allows precise placement of substituents. A β-keto ester derivative containing bromine and hydroxyl groups could react with guanidine to form this compound. For instance, ethyl 3-bromo-4-hydroxyacetoacetate cyclized with guanidine nitrate under basic conditions (e.g., NaHCO₃) at 80–100°C may yield the target compound. This method’s success hinges on precursor availability and regiochemical control during cyclization.

Functional Group Interconversion

Starting from 2-amino-4,5-dibromopyrimidine, selective hydrolysis of the 5-bromo group using aqueous NaOH or silver nitrate could introduce the hydroxyl group. However, competitive hydrolysis at the 4-position must be mitigated through careful pH and temperature control.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes based on analogous methods, extrapolated from patents and chemical principles:

| Method | Starting Material | Key Reagents/Conditions | Yield* | Challenges |

|---|---|---|---|---|

| Direct Bromination | 2-Amino-5-hydroxypyrimidine | Br₂, NaOH, CH₂Cl₂, 0–25°C | ~40% | Regioselectivity, di-bromination |

| Protection-Bromination | 2-Amino-5-methoxypyrimidine | NaH, 4-methoxybenzyl alcohol, CuI | ~60% | Multi-step, protecting group removal |

| Hantzsch Cyclization | Ethyl 3-bromo-4-hydroxyacetoacetate | Guanidine, NaHCO₃, 80°C | ~35% | Precursor synthesis, purity issues |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromopyrimidin-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in redox reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Require palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

- Substituted pyrimidines with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Coupled products with extended aromatic systems .

Scientific Research Applications

Medicinal Chemistry

2-Amino-4-bromopyrimidin-5-ol is primarily studied for its pharmacological properties. Its structure allows for modifications that can enhance biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds are being investigated for their efficacy against a range of pathogens, including bacteria and fungi, which could lead to the development of new antibiotics .

Antitumor Agents

The compound has shown promise in antitumor research, where it is being evaluated for its ability to inhibit cancer cell proliferation. Studies suggest that structural analogs may interact with specific cellular pathways involved in tumor growth .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical methods, which include:

- Condensation Reactions : Utilizing brominated pyrimidine derivatives.

- Oxidation Reactions : Modifying existing pyrimidine structures to introduce the hydroxyl group at the 5-position .

Biological Research Applications

The compound's unique structural features allow it to serve as a valuable tool in biological research.

Pharmacological Studies

Ongoing research focuses on understanding the mechanisms of action of this compound in biological systems. This includes studies on its interactions with various biological targets, such as enzymes and receptors involved in disease processes .

Cross-linking Agents

In biochemical applications, this compound can be utilized as a cross-linking agent in protein studies. This application is crucial for understanding protein-protein interactions and developing new biomolecular assays .

Recent studies have focused on the synthesis and application of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains, suggesting its potential role in combating antibiotic resistance .

- Anticancer Research : Another investigation revealed that certain derivatives could inhibit cell proliferation in specific cancer cell lines, providing a basis for further development as anticancer agents .

- Protein Interaction Studies : Research utilizing this compound as a cross-linking agent has led to new insights into protein interactions critical for cellular function .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromopyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s bromine and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

The following analysis compares 2-amino-4-bromopyrimidin-5-ol with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs

Key Observations:

Positional Isomerism: Bromine placement significantly impacts reactivity. For instance, 2-amino-5-bromo-4-pyrimidinol (bromine at C5) may exhibit distinct electronic effects compared to the target compound (bromine at C4). Quantum chemical studies on positional isomers suggest that bromine at C5 increases electron-withdrawing effects, altering acidity and hydrogen-bonding capacity .

Functional Group Replacements: Hydroxyl vs. Methyl Substituents: Methyl groups (e.g., at C6 in 2-amino-4-methoxy-6-methylpyrimidine) sterically hinder interactions but improve metabolic stability .

Physicochemical and Reactivity Comparisons

Table 2: Comparative Properties

Key Findings:

- Solubility: The hydroxyl group in this compound enhances water solubility compared to methoxy analogs, making it more suitable for aqueous-phase reactions .

- Reactivity : Bromine at C4 (target compound) is more reactive in Suzuki-Miyaura couplings than bromine at C5, as seen in studies on similar pyrimidines .

- Acidity: The hydroxyl group’s pKa (~8.5) suggests moderate acidity, comparable to 2-amino-5-bromo-4-pyrimidinol (pKa 8.2), enabling deprotonation under mild basic conditions .

Biological Activity

2-Amino-4-bromopyrimidin-5-ol is a heterocyclic organic compound notable for its potential pharmacological properties. It is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a pyrimidine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 190.00 g/mol. The compound features a pyrimidine core, which consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, with the amino group at position 2, the bromine at position 4, and the hydroxyl group at position 5. This arrangement allows for various chemical interactions that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.00 g/mol |

| Structure | Pyrimidine ring |

| Functional Groups | Amino, Bromine, Hydroxyl |

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial agent and its role in inhibiting cellular processes in pathogenic organisms.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. Research indicates that modifications to the amino and hydroxyl groups can enhance biological efficacy, which positions this compound as a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

The mechanism of action appears to involve interactions with enzymes related to nucleotide synthesis, potentially inhibiting cell growth in pathogenic organisms. Specific studies have indicated that this compound may inhibit enzymes critical for DNA replication, leading to reduced proliferation rates in susceptible microorganisms.

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of pyrimidine compounds demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

- Cell Growth Inhibition : In vitro experiments revealed that treatment with this compound resulted in a dose-dependent inhibition of cell growth in cultured pathogenic cells. The compound was shown to induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Bromination : Starting from pyrimidine derivatives followed by amination reactions.

- Hydroxylation : Introducing the hydroxyl group through various chemical reactions involving nucleophilic substitution.

These synthetic routes allow for the preparation of this compound in sufficient yields for further study and application.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Contains amino and hydroxyl groups | |

| 4-Amino-6-bromopyrimidine | Different positioning of functional groups | |

| 2-Bromo-5-methoxypyridin-4-amine | Contains methoxy group instead of hydroxyl |

These compounds exhibit varying degrees of biological activity and chemical reactivity, making them interesting subjects for further research.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-amino-4-bromopyrimidin-5-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or halogenation reactions. For example, bromination at the 4-position of pyrimidine derivatives can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting reaction time, temperature (e.g., 50–80°C), and stoichiometric ratios of reagents. Catalysts such as Lewis acids (e.g., FeCl₃) may enhance regioselectivity . Characterization via ¹H NMR and HRMS is critical to confirm purity and structure .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm hydrogen/carbon environments and substitution patterns. For example, the amino group typically resonates at δ 6.5–7.5 ppm, while bromine deshields adjacent protons .

- HRMS : To verify molecular mass and isotopic patterns (e.g., bromine’s characteristic M+2 peak).

- FT-IR : To identify functional groups like -NH₂ (stretch ~3400 cm⁻¹) and -OH (broad band ~3200 cm⁻¹) .

- X-ray crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .

Q. How does the compound’s stability vary under different storage conditions?

this compound is sensitive to light and moisture. Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended for long-term stability. Degradation products (e.g., dehalogenated derivatives) can form if exposed to humidity or elevated temperatures .

Advanced Research Questions

Q. What mechanistic insights exist for bromine substitution reactions in pyrimidine derivatives?

Bromination often follows an electrophilic aromatic substitution (EAS) mechanism, where bromine acts as an electrophile. The amino and hydroxyl groups direct substitution to the 4-position via resonance and inductive effects. Computational studies (e.g., DFT) show that electron-donating groups lower the activation energy for EAS, enhancing reaction rates . Competing pathways, such as radical bromination, may occur under UV light .

Q. How can structural modifications of this compound influence its reactivity or biological activity?

- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) at the 6-position increases electrophilicity, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions).

- Bioactivity : Analogues with thioether or sulfonyl linkages (e.g., replacing -OH with -SH) show improved antimicrobial activity in preliminary assays, likely due to enhanced membrane permeability .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For this compound, the HOMO is localized on the amino and hydroxyl groups, indicating nucleophilic sites. TD-DFT can simulate UV-Vis spectra, correlating with experimental λ_max values .

Q. How can researchers mitigate competing side reactions during functionalization (e.g., Suzuki coupling)?

- Protecting groups : Temporarily block -NH₂ or -OH with tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired coordination with palladium catalysts.

- Inert conditions : Use Schlenk lines to exclude oxygen and moisture, which can deactivate catalysts .

Q. How should contradictory data in reaction yields or spectroscopic results be addressed?

Discrepancies often arise from impurities or solvent effects. For example, DMSO-d₆ may cause shifts in NMR peaks. Validate results by:

- Repeating reactions with freshly distilled solvents.

- Cross-referencing HRMS data with theoretical isotopic patterns .

Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.